molecular formula C25H22F3N5O3 B2823049 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-34-2

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2823049
CAS No.: 899988-34-2
M. Wt: 497.478
InChI Key: MGWZYVJHSKFMDP-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound characterized by its unique structure, which includes an imidazo[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

The presence of the ethoxyethyl group and the trifluoromethyl phenyl group in 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Biological Activity

The compound 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , identified by its CAS number 896299-82-4 , is a complex organic molecule belonging to the imidazo[2,1-f]purine family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Molecular Characteristics

The molecular formula of the compound is C24H22F3N5O3C_{24}H_{22}F_{3}N_{5}O_{3}, with a molecular weight of approximately 463.9 g/mol . The structure features an imidazo[2,1-f]purine core which is characteristic of various biologically active compounds.

PropertyValue
Molecular FormulaC24H22F3N5O3
Molecular Weight463.9 g/mol
CAS Number896299-82-4

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a serotonin receptor modulator and a phosphodiesterase (PDE) inhibitor . These interactions are significant for developing treatments for mood disorders such as depression and anxiety.

Pharmacological Studies

  • Antidepressant Potential : Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant-like effects in animal models. For instance, studies on related compounds have shown significant activity at serotonin receptors (5-HT1A and 5-HT7), suggesting that this compound may also possess similar properties .
  • Anxiolytic Effects : In vivo studies have demonstrated that certain derivatives can outperform traditional anxiolytic drugs like diazepam in specific behavioral tests . This highlights the potential of the compound in treating anxiety disorders.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of phosphodiesterases (PDE4B and PDE10A), which play crucial roles in cellular signaling pathways related to mood regulation .

Study 1: Serotonin Receptor Binding

A study investigated the binding affinity of various imidazo[2,1-f]purine derivatives to serotonin receptors using rat brain tissue. The results indicated high specificity and affinity for 5-HT receptors, supporting their potential use in treating depression .

Study 2: PDE Inhibition

In another study, a series of related compounds were synthesized and evaluated for their inhibitory activity against PDEs. The findings revealed that certain modifications to the chemical structure significantly enhanced enzyme inhibition, suggesting a pathway for optimizing therapeutic efficacy .

Structural Comparison

Compared to other imidazo[2,1-f]purine derivatives, This compound exhibits unique structural features due to the presence of both ethoxyethyl and trifluoromethyl groups. These modifications are hypothesized to enhance biological activity through improved receptor binding and metabolic stability.

Compound NameStructural FeaturesBiological Activity
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(trifluoromethyl)Unique ethoxyethyl and trifluoromethyl groupsPotential antidepressant/anxiolytic
3-(2-hydroxyethyl)-1-methyl-7-phenylHydroxyethyl groupModerate antidepressant activity
3-(2-methoxyethyl)-1-methyl-7-phenylMethoxyethyl groupLower biological activity

Properties

CAS No.

899988-34-2

Molecular Formula

C25H22F3N5O3

Molecular Weight

497.478

IUPAC Name

2-(2-ethoxyethyl)-4-methyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H22F3N5O3/c1-3-36-14-13-31-22(34)20-21(30(2)24(31)35)29-23-32(20)15-19(16-7-5-4-6-8-16)33(23)18-11-9-17(10-12-18)25(26,27)28/h4-12,15H,3,13-14H2,1-2H3

InChI Key

MGWZYVJHSKFMDP-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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